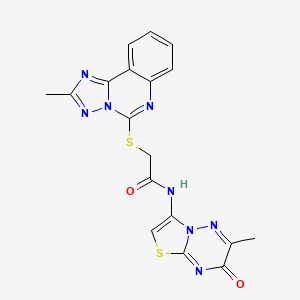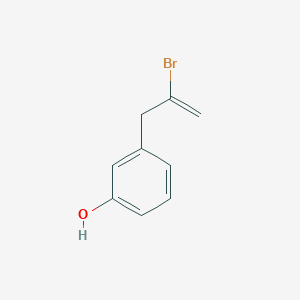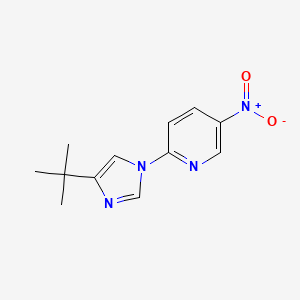
C18H14N8O2S2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C18H14N8O2S2 is a complex organic molecule that contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C18H14N8O2S2 typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic amines with sulfur-containing reagents under controlled conditions. The reaction may require catalysts to facilitate the formation of the desired product. The reaction conditions often involve elevated temperatures and specific solvents to ensure the proper interaction of reactants.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactors where the reactants are mixed in precise ratios. The process is optimized to maximize yield and purity while minimizing by-products. Techniques such as recrystallization and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
C18H14N8O2S2: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Aplicaciones Científicas De Investigación
C18H14N8O2S2: has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which C18H14N8O2S2 exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
C18H14N8O2S2: can be compared with other similar compounds based on its structure and properties. Similar compounds include those with analogous aromatic rings and sulfur-containing functional groups. The uniqueness of This compound lies in its specific arrangement of atoms, which imparts distinct chemical and biological properties.
List of Similar Compounds
C18H14N8O2S: A similar compound with one less sulfur atom.
C18H14N8O3S2: A compound with an additional oxygen atom.
C18H14N8O2S2Cl: A chlorinated derivative of the compound.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C18H14N8O2S2 |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
N-(6-methyl-7-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H14N8O2S2/c1-9-16(28)22-18-25(23-9)13(7-29-18)21-14(27)8-30-17-20-12-6-4-3-5-11(12)15-19-10(2)24-26(15)17/h3-7H,8H2,1-2H3,(H,21,27) |
Clave InChI |
JNOHEJMQHKHIML-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C(=CSC2=NC1=O)NC(=O)CSC3=NC4=CC=CC=C4C5=NC(=NN53)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(3'aR,8'bS)-2'-[2-(3,4-dimethoxyphenyl)ethyl]-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12637186.png)
![(5R)-5-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclohex-3-en-1-one](/img/structure/B12637188.png)
![tert-butyl N-[2-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ethyl]carbamate](/img/structure/B12637198.png)



![2,6-Diazaspiro[3.3]heptan-1-one,2-(2-phenoxyethyl)-6-(phenylmethyl)-](/img/structure/B12637225.png)
![6-chloro-N-(cyanomethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12637226.png)
